molecular formula C5H3N5OS2 B2921063 N-(1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide CAS No. 478261-71-1

N-(1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide

Cat. No. B2921063
CAS RN: 478261-71-1
M. Wt: 213.23
InChI Key: PLGFUQRBQFKDJR-UHFFFAOYSA-N
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Description

N-(1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly referred to as TDZ or thidiazuron and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

Anticancer and DNA Binding Applications

  • Discovery of Rosin Derivatives : Two dehydroabietic acid derivatives incorporating 1,3,4-thiadiazole were synthesized and evaluated for their ability to bind with DNA and exhibit anticancer properties. These derivatives showed selective cytotoxicity against cancer cell lines, with one showing stronger antiproliferative effects than clinically used cisplatin and oxaliplatin. Their cytotoxicity was closely related to their DNA binding ability, indicating potential applications in cancer therapy (Li et al., 2020).

Anti-inflammatory Activity

  • Synthesis of 1,3,4-Thiadiazoles with Anti-inflammatory Properties : A series of 1,3,4-thiadiazole derivatives were synthesized, showing significant anti-inflammatory activity. This highlights their potential as therapeutic agents for inflammation-related conditions (Maddila et al., 2016).

Synthesis and Characterization of Metal Complexes

  • Carbonic Anhydrase Inhibitors : Novel metal complexes of a derivative containing the 1,3,4-thiadiazol moiety were synthesized, exhibiting strong inhibitory effects on human carbonic anhydrase enzymes. This suggests their potential in treating conditions related to these enzymes (Büyükkıdan et al., 2013).

Antimicrobial and Antifungal Activity

  • Furan-2-Carboxamide-Bearing Thiazole for Antimicrobial Activity : A thiazole-based heterocyclic amide was synthesized and demonstrated good antimicrobial activity against various bacteria and fungi, suggesting its potential for pharmacological and medical applications (Cakmak et al., 2022).

Anticancer Evaluation

  • Microwave-Assisted Synthesis of Benzamide Derivatives : A series of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups were synthesized and evaluated for their in vitro anticancer activity. Several compounds exhibited promising activity, indicating their potential as anticancer agents (Tiwari et al., 2017).

Insecticidal Activity

  • Discovery of Insecticidal N-(5-aryl-1,3,4-thiadiazol-2-yl)amides : A new class of insecticides based on the N-(5-aryl-1,3,4-thiadiazol-2-yl)amide structure was developed, showing activity against sap-feeding insect pests. This work opens new avenues for the development of insecticides (Eckelbarger et al., 2017).

properties

IUPAC Name

N-(1,3,4-thiadiazol-2-yl)thiadiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N5OS2/c11-4(3-1-13-10-8-3)7-5-9-6-2-12-5/h1-2H,(H,7,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGFUQRBQFKDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NS1)C(=O)NC2=NN=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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